molecular formula C26H34O14 B1221471 Decuroside III CAS No. 96638-81-2

Decuroside III

Numéro de catalogue: B1221471
Numéro CAS: 96638-81-2
Poids moléculaire: 570.5 g/mol
Clé InChI: FBXYOMVTZDVTHK-LDVHROGYSA-N
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Description

Decuroside III is a coumarin glycoside compound with a molecular formula of C26H34O14 and a molecular weight of 570.544 g/mol . It is classified as a substance with a decided, clear structure and is identified by CAS Number 96638-79-8 . While detailed pharmacological studies specific to this compound are limited in the public domain, related coumarin glycosides are known to be isolated from various medicinal plants and are subjects of research due to their potential biological activities . For instance, other compounds in this class have been investigated for their roles in plant-pathogen interactions . The structure of this compound, featuring glycosidic linkages, is a key area of interest for researchers studying the bioavailability and metabolic processing of natural products. This product is provided for research purposes only. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

96638-81-2

Formule moléculaire

C26H34O14

Poids moléculaire

570.5 g/mol

Nom IUPAC

(2R)-2-[2-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropan-2-yl]-2,3-dihydrofuro[3,2-g]chromen-7-one

InChI

InChI=1S/C26H34O14/c1-26(2,16-6-11-5-10-3-4-17(29)36-12(10)7-13(11)35-16)40-25-22(34)20(32)23(15(9-28)38-25)39-24-21(33)19(31)18(30)14(8-27)37-24/h3-5,7,14-16,18-25,27-28,30-34H,6,8-9H2,1-2H3/t14-,15-,16-,18-,19+,20-,21-,22-,23-,24-,25+/m1/s1

Clé InChI

FBXYOMVTZDVTHK-LDVHROGYSA-N

SMILES

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

SMILES isomérique

CC(C)([C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O

SMILES canonique

CC(C)(C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)O

Origine du produit

United States

Chemical and Physical Properties of Decuroside Iii

Structural Elucidation and Stereochemistry

The chemical structure of Decuroside III was elucidated through chemical and spectral analysis as nodakenetin-4'-O-β-maltose . researchgate.net The aglycone portion of the molecule is (-)-nodakenetin (also known as marmesin), a furanocoumarin. wikipedia.org This aglycone is linked at its 4'-hydroxyl group to a maltose (B56501) unit, which is a disaccharide composed of two α-D-glucose units joined by an α(1→4) glycosidic bond. The linkage between the aglycone and the maltose unit is a β-glycosidic bond.

Physicochemical Data

Specific experimental data for the physicochemical properties of pure this compound, such as melting point and density, are not widely reported in the available literature. However, based on its structure as a glycoside, it is expected to be a polar molecule.

PropertyData
Molecular Formula C26H34O14
Molecular Weight 570.54 g/mol
Appearance Powder biocrick.com
Solubility Expected to be soluble in polar solvents like DMSO and sparingly soluble in water, typical for glycosides. vulcanchem.com
CAS Number 96638-81-2 nih.gov

Data for the related aglycone, decursinol, indicates a melting point of 178 °C and a predicted density of 1.293 g/cm³. chemicalbook.com

Spectroscopic Data

Mass spectrometry data has been used to identify this compound. High-resolution mass spectrometry (HRMS) has detected the compound as its sodium adduct [M+Na]+. nih.gov One study presents the MS² fragmentation pattern for this compound, which is a key tool for its structural confirmation in complex mixtures. researchgate.net

Advanced Methodologies for Isolation and Purification of Decuroside Iii

Traditional and Modern Extraction Strategies for Decuroside III

The isolation of this compound and related coumarin (B35378) glycosides involves a multi-step process that begins with the extraction from the plant matrix, followed by purification to separate the target compound from a complex mixture of phytochemicals.

Traditional methods for extracting coumarins and their glycosides heavily rely on solvent-based liquid-solid extraction. researchgate.net The choice of solvent is critical and is determined by the polarity of the target compounds. scribd.com For coumarin glycosides like this compound, which are more polar than their aglycone counterparts, polar solvents such as methanol (B129727), ethanol (B145695), and water are commonly used. researchgate.netscribd.comresearchgate.net

A widely employed strategy involves sequential liquid-liquid partitioning. After an initial extraction with a polar solvent like methanol or ethanol, the crude extract is suspended in water and then partitioned with solvents of increasing polarity. researchgate.netnih.gov This process often involves a defatting step with a non-polar solvent like n-hexane to remove lipids. researchgate.net Subsequently, partitioning with a medium-polarity solvent such as ethyl acetate (B1210297) removes simpler, less polar coumarins.

The fraction containing the more polar glycosides is then typically extracted using n-butanol. researchgate.net Research on the crude drug "Zi-Hua Qian-Hu" (Peucedanum decursivum) has confirmed the isolation of new coumarin glycosides, including this compound, from the n-butanol extracts. researchgate.net The n-butanol fraction enriches the glycosidic compounds, making it a crucial step for the isolation of this compound. ontosight.ai Comparative studies on the extraction of similar coumarin glycosides from Peucedanum roots highlight the effectiveness of different solvents.

Table 1: Comparison of Solvents for Coumarin Glycoside Extraction

Solvent Concentration Temperature (°C) Yield (%) Purity (%)
n-Butanol 100% 60 0.121 82.7
Ethanol 95% v/v 25 0.094 78.2
Methanol 80% v/v 40 0.067 65.4

Data adapted from ultrasonic-assisted extraction trials on related compounds from Peucedanum decursivum.

To overcome the limitations of conventional methods, such as long extraction times and the use of large volumes of toxic solvents, several advanced extraction techniques have been developed. nih.govscielo.br These "green" technologies offer higher efficiency, reduced solvent consumption, and shorter processing times. mdpi.commdpi.com They are increasingly applied to the extraction of coumarins and other bioactive compounds from plant materials.

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a fluid above its critical temperature and pressure, which exhibits properties of both a liquid and a gas. mdpi.commdpi.com Carbon dioxide (CO₂) is the most commonly used supercritical fluid due to its mild critical point (31.1 °C, 74.8 bar), non-toxicity, and availability. mdpi.comresearchgate.net

Pure supercritical CO₂ is nonpolar and highly effective for extracting nonpolar compounds. mdpi.com To extract more polar compounds like coumarin glycosides, the polarity of the supercritical fluid must be modified by adding a co-solvent, such as ethanol or methanol. mdpi.com This enhances the solvation power of the fluid, allowing for the efficient extraction of a broader range of compounds. mdpi.com SFE offers precise control over extraction parameters and is considered an environmentally friendly method. dergipark.org.tr

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (50–200 °C) and pressures (500–3000 psi). nih.govmdpi.com These conditions keep the solvent in a liquid state, enhancing its extraction efficiency. The high temperature decreases the viscosity and surface tension of the solvent, allowing for better penetration into the sample matrix, while the high pressure facilitates the desorption of analytes from the matrix. nih.govresearchgate.net

PLE offers significant advantages over traditional methods, including reduced extraction times (typically 15-30 minutes) and lower solvent consumption. nih.govmdpi.com The technique's efficiency can be optimized by selecting appropriate solvents based on the polarity of the target compounds. For coumarin glycosides, polar solvents like methanol or ethanol are highly recommended for the PLE process. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to enhance the extraction process. nih.govdergipark.org.tr The propagation of these waves through the solvent creates acoustic cavitation—the formation, growth, and collapse of microscopic bubbles. nih.gov The collapse of these bubbles near the plant cell walls generates microjets and shockwaves, disrupting the cell structure and facilitating the release of intracellular contents into the solvent. dergipark.org.trnih.gov

UAE is known for its efficiency, resulting in shorter extraction times, reduced solvent consumption, and improved extraction yields compared to conventional methods. dergipark.org.trnih.govresearchgate.net The effectiveness of UAE for extracting coumarins has been demonstrated in numerous studies. nih.govmdpi.com For instance, an optimized UAE protocol for compounds in Peucedanum decursivum utilized a frequency of 40 kHz for 45 minutes, achieving high recovery efficiency while minimizing thermal degradation.

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction of target compounds. dergipark.org.trresearchgate.net Microwaves cause the polar molecules within the sample and solvent to oscillate rapidly, generating heat. This localized heating creates high pressure inside the plant cells, leading to cell wall rupture and the release of phytochemicals into the solvent. researchgate.netugm.ac.id

MAE is a rapid and efficient method, significantly reducing extraction time and solvent volume. dergipark.org.trnih.gov The technique allows for precise temperature control, which is crucial as some coumarins can be sensitive to thermal degradation at high temperatures. researchgate.net Studies have shown that MAE, using solvents like aqueous ethanol at controlled temperatures (e.g., 50°C), can provide better extraction yields in a much shorter time compared to traditional Soxhlet or ultrasound-assisted methods. researchgate.netnih.gov

Advanced Extraction Methodologies for Coumarin Glycosides

Enzyme-Assisted Extraction (EAE) for Selective Release

Enzyme-Assisted Extraction (EAE) is an advanced and environmentally friendly technique used to enhance the extraction efficiency of bioactive compounds from plant matrices. nih.gov This method leverages the specific catalytic action of enzymes to break down the complex structural components of plant cell walls, such as cellulose, hemicellulose, and pectin. mdpi.com The degradation of these structural barriers facilitates the release of intracellular target compounds like this compound into the extraction solvent. nih.govmdpi.com

The application of EAE for the selective release of this compound involves the careful selection of enzymes based on the composition of the source plant material. For instance, cellulases and pectinases are commonly employed to hydrolyze the primary components of the cell wall. mdpi.com This process can be conducted under mild conditions of temperature and pH, which helps in preserving the structural integrity of thermolabile compounds like many coumarin glycosides. mdpi.com The enzymatic treatment increases the permeability of the cell matrix, leading to higher extraction yields and often a cleaner extract with fewer impurities compared to conventional solvent extraction methods. ifremer.frnih.gov

Key parameters that are optimized in an EAE process include enzyme concentration, temperature, pH, and extraction time. Research has shown that a synergistic combination of different enzymes can lead to a more comprehensive degradation of the cell wall and a significant improvement in extraction yields. ifremer.fr

Table 1: Enzymes Utilized in EAE and Their Substrates

Enzyme Type Target Substrate in Plant Cell Wall Potential Impact on Extraction
Cellulase Cellulose Degrades the main structural polysaccharide, increasing cell permeability.
Pectinase Pectin Breaks down pectic substances, reducing tissue integrity and releasing compounds. mdpi.com
Hemicellulase Hemicellulose Hydrolyzes hemicellulose, further opening up the cell wall structure.
Tannase Tannins Can release compounds complexed with tannins. preprints.org
Natural Deep Eutectic Solvents (NADES) Integration

Natural Deep Eutectic Solvents (NADES) represent a novel class of green solvents that are gaining significant attention for the extraction of natural products. peerj.comnih.gov These solvents are formed by mixing two or more naturally occurring solid compounds, such as sugars, amino acids, or organic acids, in a specific molar ratio. cefic.orgmdpi.com The resulting mixture is a liquid at room temperature, with a melting point significantly lower than that of its individual components, a phenomenon driven by hydrogen bond interactions between a hydrogen bond donor (HBD) and a hydrogen bond acceptor (HBA). peerj.comnih.gov

The integration of NADES in the extraction process for this compound offers several advantages. Their tunable polarity, which can be adjusted by changing the components and their molar ratios, allows for the selective solubilization of target compounds. peerj.com For a compound of intermediate polarity like this compound, a NADES system can be designed to maximize its extraction efficiency while minimizing the co-extraction of undesirable substances. cefic.org Furthermore, NADES can enhance the stability of the extracted compounds. nih.gov Due to their natural origin, these solvents are biodegradable, have low toxicity, and are considered environmentally benign, aligning with the principles of green chemistry. peerj.comcefic.org The high viscosity of some NADES can be a challenge, but this is often mitigated by the addition of a small amount of water or by performing the extraction at slightly elevated temperatures. peerj.com

Table 2: Common Components for NADES Preparation

Hydrogen Bond Acceptor (HBA) Hydrogen Bond Donor (HBD) Typical Molar Ratio (HBA:HBD)
Choline Chloride Urea 1:2
Choline Chloride Malic Acid 1:1 mdpi.com
Choline Chloride Glycerol 1:2 mdpi.com
Fructose Glucose 1:1
Proline Malic Acid 1:1

Chromatographic Separation and Purification Techniques for this compound

Following extraction, chromatographic techniques are indispensable for the isolation and purification of this compound from the complex mixture of co-extracted compounds. mdpi.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative separation technique. wikipedia.orgopenaccessjournals.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. wikipedia.org The separation is based on the differential partitioning of the sample components between the two phases. libretexts.org

For the analysis and purification of this compound, reversed-phase HPLC (RP-HPLC) is typically the method of choice. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, commonly consisting of water and an organic modifier like acetonitrile (B52724) or methanol. libretexts.org A gradient elution, where the proportion of the organic solvent is gradually increased over time, is often employed to achieve optimal separation of compounds with varying polarities present in the plant extract. Detection is usually performed using a UV detector, as coumarins exhibit strong absorbance in the UV region. b-ac.co.uk

Table 3: Representative HPLC Parameters for this compound Analysis

Parameter Specification Purpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Provides a nonpolar stationary phase for separation.
Mobile Phase A: Water (often with 0.1% formic acid) B: Acetonitrile or Methanol Elutes compounds based on polarity. Acid improves peak shape.
Elution Mode Gradient Allows for the separation of a wide range of compounds in a single run.
Flow Rate ~1.0 mL/min Controls the speed of the separation and retention times.
Detector UV/PDA (e.g., at 320 nm) Detects and quantifies the compound based on its UV absorbance. b-ac.co.uk
Injection Volume 10-20 µL Amount of sample introduced for analytical-scale separation.

Countercurrent Chromatography (CCC)

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support, thereby avoiding issues like irreversible adsorption of the analyte. mdpi.comwikipedia.org The technique relies on partitioning a sample between two immiscible liquid phases, one of which serves as the stationary phase and is retained in the column by a centrifugal field, while the other (mobile phase) is pumped through it. wikipedia.orgaocs.org

CCC is particularly well-suited for the preparative-scale separation of natural products like this compound. routledge.com The primary challenge in developing a CCC method is the selection of a suitable biphasic solvent system. aocs.org The system must provide an ideal partition coefficient (K) for the target compound, typically between 0.5 and 2, to ensure efficient separation. aocs.org A common family of solvent systems used for separating moderately polar compounds is the hexane-ethyl acetate-methanol-water (HEMWat) system, where the volume ratios of the solvents are adjusted to fine-tune the polarity of the phases and achieve the desired K value for this compound. wikipedia.org

Preparative Chromatography Methods

Preparative chromatography aims to isolate a specific compound in sufficient quantity and purity for further use, such as structural elucidation or biological testing. rssl.comrotachrom.com This is achieved by scaling up an analytical separation, typically from HPLC. The objective shifts from generating data to recovering a physical substance. rotachrom.com

Scaling up to preparative chromatography involves using columns with a larger internal diameter and particle size. researchgate.net The sample load is significantly increased, often to the point of overloading the column to maximize throughput. rotachrom.com This requires optimizing the injection volume and sample concentration to achieve the best balance between purity, yield, and processing time. rssl.com Techniques such as "stacking injections" can be employed, where subsequent sample injections are made before the previous run is complete, to enhance productivity. ymc.co.jp Another advanced method is recycling chromatography, where the eluate containing the partially separated compound of interest is passed through the column multiple times to improve resolution without needing an excessively long column. ymc.co.jp The fractions collected from the preparative column are then analyzed for purity, and those containing the high-purity this compound are combined and the solvent is removed.

Table 4: Comparison of Analytical and Preparative Chromatography

Parameter Analytical Chromatography Preparative Chromatography
Goal Information (Qualitative/Quantitative) Isolation of Material
Column I.D. Typically 2.1 - 4.6 mm Typically >10 mm
Sample Load Micrograms (µg) to low Milligrams (mg) Milligrams (mg) to Grams (g) rotachrom.com
Flow Rate Low (e.g., 0.5 - 2 mL/min) rotachrom.com High (e.g., >20 mL/min, can be L/min) rotachrom.com
Primary Outcome Chromatogram with data on purity, concentration Collected fractions of purified compound
Peak Resolution Maximized for baseline separation Often compromised for higher load and throughput

Structural Elucidation and Advanced Spectroscopic Characterization of Decuroside Iii

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Analysis

¹H NMR spectroscopy reveals the number of different types of protons and their immediate electronic environment. Key signals for Decuroside III include those for the coumarin (B35378) skeleton, the isopentenyl side chain, and the glucose moiety. google.com For instance, the characteristic signals for the H-3 and H-4 protons of the coumarin ring typically appear as doublets in the olefinic region. mdpi.com

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. mdpi.com The spectrum of this compound would show distinct signals for the carbonyl carbon of the lactone ring, the aromatic carbons of the coumarin nucleus, the carbons of the isopentenyl group, and the carbons of the glucose unit. google.com

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for connecting the different structural fragments. hyphadiscovery.com

COSY experiments establish the correlations between protons that are coupled to each other, typically on adjacent carbons, helping to trace out the spin systems within the coumarin, isopentenyl, and glucose units. hyphadiscovery.com

HSQC spectra correlate each proton signal with the signal of the carbon to which it is directly attached.

HMBC is particularly vital for connecting the different building blocks of this compound. It shows correlations between protons and carbons that are separated by two or three bonds. For example, an HMBC correlation between the anomeric proton of the glucose unit and a carbon of the aglycone would definitively establish the point of glycosylation. google.com Similarly, correlations between protons on the isopentenyl side chain and carbons on the coumarin ring would confirm the attachment site of the side chain. google.com

The coupling constants (J values) observed in the ¹H NMR spectrum are critical for determining the stereochemistry, such as the cis or trans configuration of double bonds and the relative configuration of substituents on the sugar ring. acs.org For the glucose unit, large coupling constants between adjacent protons are indicative of a β-anomeric configuration.

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound (Note: The following data are illustrative and compiled from typical values for similar coumarin glycosides. Actual values may vary slightly based on experimental conditions.)

PositionδH (ppm), J (Hz)δC (ppm)
Aglycone
2-~161.0
3~6.2 (d, J=9.5)~113.0
4~7.6 (d, J=9.5)~144.0
4a-~112.5
5~7.3 (s)~128.0
6-~118.0
7-~160.0
8-~103.0
8a-~155.0
OCH₃-7~3.9 (s)~56.0
Isopentenyl
1'~3.5 (d, J=7.0)~29.0
2'~5.2 (t, J=7.0)~122.0
3'-~135.0
4'~1.7 (s)~25.5
5'~1.8 (s)~18.0
Glucose
1''~4.9 (d, J=7.5)~102.0
2''~4.1 (m)~74.0
3''~4.2 (m)~77.0
4''~4.1 (m)~70.5
5''~3.9 (m)~77.5
6''~3.7 (m), ~3.8 (m)~61.5

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. jeolusa.com It is essential for determining the molecular weight and elemental composition of a compound and for obtaining structural information through fragmentation analysis. jeolusa.comnih.gov

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. measurlabs.comuzh.ch This precision allows for the unambiguous determination of the elemental formula of a compound, a critical first step in its identification. measurlabs.com For this compound, HRMS, typically using electrospray ionization (ESI), would provide an exact mass for the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). researchgate.netresearchgate.net For example, a hypothetical HR-ESI-MS result for this compound might show a protonated molecule [M+H]⁺ at m/z 481.1815, corresponding to the molecular formula C₂₄H₃₂O₁₀. This elemental composition is invaluable for confirming the number of carbon, hydrogen, and oxygen atoms, which must be consistent with the data obtained from NMR spectroscopy.

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis to probe the structure of a molecule. nationalmaglab.orgwikipedia.org In a typical MS/MS experiment, the molecular ion of this compound is selected and then fragmented by collision-induced dissociation (CID). wikipedia.orgamazonaws.com The resulting fragment ions are then analyzed to reveal the structure of the precursor ion. nationalmaglab.org

This technique is particularly useful for characterizing glycosides. The fragmentation of this compound would be expected to show a characteristic loss of the glucose moiety (a neutral loss of 162 Da), resulting in a prominent fragment ion corresponding to the aglycone. The mass of this aglycone provides further confirmation of the structure of the non-sugar portion of the molecule. Subsequent fragmentation of the aglycone can help to elucidate the structure of the coumarin and isopentenyl components. The fragmentation pattern provides valuable information about the connectivity of the molecule, complementing the data from NMR. innerpath.com.au

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a molecule. uzh.chelte.hu This technique is particularly useful for identifying the presence of chromophores, which are the parts of a molecule responsible for its color (or absorption in the UV region). elte.hu Coumarins possess a characteristic chromophore due to the conjugated system of the benz-α-pyrone nucleus. amu.edu.az

The UV spectrum of this compound would be expected to show absorption maxima (λ_max) characteristic of a substituted coumarin. amu.edu.az Typically, coumarins exhibit two main absorption bands. amu.edu.az For a 7-methoxy substituted coumarin, these bands might appear around 240-260 nm and 320-340 nm. google.com The exact position and intensity of these bands can be influenced by the substitution pattern on the aromatic ring. smacgigworld.com

Table 2: Typical UV-Vis Absorption Maxima for a Coumarin Glycoside like this compound

Solventλ_max (nm)Chromophore
Methanol (B129727)~246, ~3237-Methoxycoumarin nucleus

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. studymind.co.ukorgchemboulder.com It is an excellent technique for identifying the functional groups present in a molecule. studymind.co.ukmsu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. libretexts.org

Key expected absorptions include:

A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching vibrations of the hydroxyl groups on the glucose unit. mdpi.com

A strong absorption band around 1700-1730 cm⁻¹ corresponding to the C=O stretching vibration of the α,β-unsaturated lactone ring in the coumarin skeleton. mdpi.comamu.edu.az

Absorptions in the 1500-1620 cm⁻¹ range due to C=C stretching vibrations of the aromatic ring. amu.edu.az

C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. libretexts.org

C-O stretching vibrations from the ether linkages and hydroxyl groups would be visible in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3380Broad, StrongO-H stretch (hydroxyl groups of glucose)
~2925MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (lactone)
~1610, ~1510Medium-StrongC=C stretch (aromatic ring)
~1260, ~1070StrongC-O stretch (ether, alcohol)

Advanced Spectroscopic Correlations with Related Coumarin Glycosides (e.g., Decuroside I, II, IV, V, VI)

The structural elucidation of this compound is greatly facilitated by comparing its spectroscopic data with those of known, structurally related compounds, such as other decurosides (I, II, IV, V, VI). mdpi.com By analyzing the similarities and differences in their NMR, MS, UV, and IR spectra, researchers can deduce the structural variations between these molecules.

For example, if the ¹H and ¹³C NMR spectra of this compound are very similar to those of Decuroside V, but differ in the signals corresponding to the sugar moiety, it could indicate that the aglycone is the same but the type or linkage of the sugar is different. innerpath.com.au Similarly, a shift in the chemical shifts of the aromatic protons or carbons when comparing this compound to another analogue can pinpoint differences in the substitution pattern on the coumarin ring. mdpi.com

Mass spectrometry data is also highly valuable for these comparisons. A consistent mass difference between this compound and another decuroside in their MS spectra can often be attributed to the presence or absence of a specific functional group, such as a hydroxyl or methoxy (B1213986) group.

This comparative approach is a powerful tool in natural product chemistry, as it allows for the rapid identification of new members of a known class of compounds and helps to build a comprehensive understanding of the structure-property relationships within that class.

Biosynthetic Pathways and Metabolic Engineering of Decuroside Iii

Precursor Molecules and Enzymatic Transformations in Decuroside III Biogenesis

The synthesis of this compound likely begins with primary metabolites that are channeled into specialized secondary metabolic pathways. For many plant-derived glycosides, key precursors originate from central carbon metabolism, such as the shikimate pathway and the acetate-mevalonate pathway. These pathways provide aromatic rings and isoprenoid units, respectively, which are often assembled and modified to form the aglycone (the non-sugar part) of a glycoside.

Specific precursor molecules for this compound would depend on its precise chemical structure, which is not detailed in the available search results. However, if this compound is a phenylpropanoid derivative, common precursors would include:

Phenylalanine or Tyrosine: Amino acids derived from the shikimate pathway, serving as the foundational building blocks for the phenylpropanoid skeleton.

Malonyl-CoA: A key C2 unit donor, derived from acetyl-CoA, which is essential for the elongation and modification of phenylpropanoid intermediates.

Activated Sugars: Such as UDP-glucose, UDP-galactose, or other activated monosaccharides, which are required for the glycosylation step.

The enzymatic transformations would involve a cascade of reactions catalyzed by specific enzymes, including:

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of phenylalanine to trans-cinnamic acid, initiating the phenylpropanoid pathway.

Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): Involved in the reduction of cinnamic acid derivatives to alcohols, which can serve as substrates for further modifications.

Cytochrome P450 Monooxygenases (CYPs) and Flavonoid 3'-Hydroxylases (F3'Hs): Responsible for introducing hydroxyl groups at specific positions on the aromatic rings, creating diverse phenolic structures.

Glycosyltransferases (GTs): Enzymes that catalyze the transfer of sugar moieties from activated sugar donors to the aglycone.

Integration within the Phenylpropanoid Biosynthetic Pathway

The phenylpropanoid pathway is a highly branched metabolic network responsible for the production of a vast array of plant secondary metabolites, including flavonoids, lignans, coumarins, and phenolic acids. If this compound is a phenylpropanoid derivative, its biosynthesis would be integrated into this pathway at a specific branching point.

The general phenylpropanoid pathway starts with phenylalanine, which is converted to trans-cinnamic acid. This intermediate is then hydroxylated and modified to form p-coumaric acid, caffeic acid, and ferulic acid. These phenolic acids serve as substrates for further enzymatic modifications, leading to the synthesis of various compound classes. This compound would likely be derived from one of these downstream intermediates or a related compound that undergoes specific modifications, such as hydroxylation, methylation, acylation, and crucially, glycosylation. The integration implies that the genes encoding the enzymes specific to this compound biosynthesis would be co-regulated with other genes in the phenylpropanoid pathway, responding to common developmental or environmental cues.

Glycosylation Mechanisms and Specificity of Sugar Attachments in this compound

Glycosylation is a critical step in the biosynthesis of many secondary metabolites, influencing their solubility, stability, transport, and biological activity. This process involves the enzymatic transfer of one or more sugar units to an aglycone.

For this compound, the glycosylation mechanism would involve:

Glycosyltransferases (GTs): These enzymes are highly specific for both the sugar donor (e.g., UDP-glucose, UDP-galactose) and the acceptor molecule (the aglycone or a previously glycosylated intermediate). They form a glycosidic bond, typically at a hydroxyl group on the aglycone.

Sugar Donors: The most common sugar donor is UDP-glucose, but other activated sugars like UDP-glucuronic acid, UDP-galactose, or UDP-arabinose can also be utilized. The specific sugar(s) attached to this compound would be determined by the substrate specificity of the involved GTs.

Specificity of Sugar Attachments: The regioselectivity and stereoselectivity of glycosylation are paramount. GTs recognize specific positions on the aglycone for sugar attachment (e.g., O-glycosylation at a phenolic hydroxyl, C-glycosylation, or N-glycosylation). This compound may feature one or more sugar moieties attached at defined positions, contributing to its unique chemical identity and properties. For instance, a specific GT might attach a glucose molecule to a phenolic hydroxyl group of the this compound aglycone.

Genetic and Molecular Regulation of this compound Production in Natural Sources

The production of this compound in its natural source, likely a plant species, is under complex genetic and molecular control. This regulation ensures that the compound is synthesized at the appropriate time, in the correct tissues, and in response to specific environmental or developmental signals.

Key aspects of genetic and molecular regulation include:

Transcription Factors (TFs): Specific TFs, such as MYB, bHLH, or NAC domain proteins, often act as master regulators, binding to the promoter regions of genes encoding biosynthetic enzymes and activating or repressing their expression. For this compound, a dedicated set of TFs would likely control the expression of genes involved in its specific biosynthetic branch.

Gene Expression: The genes encoding the enzymes in the this compound pathway are typically expressed in specific tissues (e.g., leaves, roots, flowers) and at particular developmental stages. This spatial and temporal expression pattern is tightly regulated.

Environmental and Developmental Cues: External factors like light, temperature, wounding, or pathogen attack, as well as internal developmental signals, can trigger signaling cascades that ultimately lead to changes in the expression of genes involved in this compound biosynthesis.

Heterologous Expression and Synthetic Biology Approaches for this compound Biosynthesis

Metabolic engineering and synthetic biology offer powerful tools to produce this compound in heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae (yeast), or to enhance its production in the natural source. This approach involves identifying and cloning the genes responsible for this compound biosynthesis and reconstituting the pathway in a suitable host.

Key strategies include:

Gene Discovery and Cloning: Identifying the genes encoding the enzymes in the this compound pathway from the natural source and cloning them into expression vectors. This often requires bioinformatics analysis, transcriptomics, and metabolomics to pinpoint the relevant genes.

Pathway Reconstruction: Introducing the cloned genes into a heterologous host, ensuring proper expression and functional activity of all enzymes. This may involve optimizing codon usage, selecting appropriate promoters, and ensuring cofactor availability.

Metabolic Engineering: Modifying the host's metabolism to increase the flux towards this compound precursors or to improve the efficiency of the pathway. This can involve knocking out competing pathways, overexpressing rate-limiting enzymes, or engineering transport systems.

Synthetic Biology Tools: Utilizing tools like CRISPR-Cas9 for precise genome editing, biosensor development for pathway optimization, and modular pathway assembly for efficient reconstruction.

Successful heterologous expression would enable the sustainable and scalable production of this compound, independent of the limitations associated with its natural source, such as low yields, slow growth rates, or complex extraction procedures.

Metabolism and Biotransformation of Decuroside Iii

Metabolic Pathways and Metabolites

Specific metabolic studies on Decuroside III are not available. However, the metabolic fate of coumarin (B35378) glycosides is generally understood. Upon oral ingestion, glycosides like this compound are typically not absorbed intact in the upper gastrointestinal tract due to their polarity. nih.gov They travel to the large intestine, where they are metabolized by the gut microbiota. The primary metabolic step is the hydrolysis of the glycosidic bond, which would release the aglycone, nodakenetin (B21329), and maltose (B56501). nih.gov The more lipophilic aglycone, nodakenetin, can then be absorbed into the bloodstream. Once absorbed, it would likely undergo Phase I (e.g., hydroxylation by cytochrome P450 enzymes) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver to form more water-soluble compounds that can be readily excreted. researchgate.netnih.gov

Role of Gut Microbiota in Biotransformation

The gut microbiota plays an essential role in the biotransformation of many plant glycosides, including coumarins. mdpi.com Bacteria in the gut produce β-glucosidase enzymes that are capable of cleaving the β-glycosidic bonds of compounds like this compound. semanticscholar.orgnih.gov This deglycosylation is often a prerequisite for the absorption and subsequent systemic bioactivity of the aglycone. nih.gov Therefore, the metabolic action of the gut microbiome is critical for unlocking the potential pharmacological effects of orally consumed this compound. nih.gov

Structure Activity Relationship Sar Studies of Decuroside Iii and Its Analogs

Comparative Pharmacological Activity of Decuroside III, Decuroside I, Decuroside II, and other Decurosides

This compound is part of a series of coumarin (B35378) glycosides isolated from the roots of plants such as Peucedanum decursivum. pshk.hkresearchgate.net Research into their pharmacological profiles has primarily focused on their antiplatelet aggregation activity. Comparative studies have shown that the nature of the glycosidic linkage and the complexity of the sugar moiety are pivotal in determining the potency of these compounds.

This compound and Decuroside IV, which possess β-glycosidic linkages, exhibit significant inhibitory effects on human platelet aggregation. In contrast, Decuroside II, which features an α-linkage, and Decuroside V, which has a less complex sugar chain, show diminished efficacy. This suggests that the stereochemistry and the spatial arrangement of the sugar units are critical for optimal interaction with platelet receptors. Specifically, β-1→6 and β-1→4 linkages, as found in this compound and IV, appear to optimize the steric and electronic interactions required for strong antiplatelet activity.

While many coumarins are known for their anticoagulant properties, it is important to note that different structural features govern different activities. conicet.gov.arnih.gov For instance, the well-known anticoagulant warfarin (B611796) is a 4-hydroxycoumarin (B602359) derivative, and its activity depends on substitution at the C3 position, a feature absent in the decuroside family. conicet.gov.ar

Table 1: Comparative Antiplatelet Activity of Decurosides Based on Structural Features
CompoundKey Structural Feature (Glycosidic Linkage)Relative Antiplatelet ActivityReference
This compoundβ-1→6 linkage (nodakenetin-4′-O-β-laminaribioside)Strong
Decuroside IVβ-1→4 linkageStronger than other decurosides in the series
Decuroside IIα-linkage (nodakenetin-4′-Oβ-isomaltose)Diminished
Decuroside VReduced sugar complexityDiminished
Decuroside Iβ-gentiobioseData not specified in reviewed sources researchgate.net

Identification of Key Pharmacophores and Structural Determinants for Observed Bioactivities

A pharmacophore represents the essential steric and electronic features that a molecule must possess to interact with a specific biological target and trigger a response. researchgate.net For this compound and its analogs, the key pharmacophoric features responsible for their antiplatelet activity can be distilled into two main components: the aglycone core and the glycosidic moiety.

The Glycosidic Moiety : The sugar portion of the molecule is a critical determinant of bioactivity. The SAR data clearly indicate that not just the presence, but the specific type and linkage of the sugars are crucial.

Linkage Stereochemistry : β-linkages are favored over α-linkages, indicating a specific spatial requirement within the receptor's binding site.

Linkage Position : The β-1→6 and β-1→4 linkages found in the most active decurosides suggest an optimal length and flexibility of the disaccharide chain, allowing it to adopt a conformation that fits the target.

Hydroxyl Groups : The multiple hydroxyl groups on the sugar units are key hydrogen bond donors and acceptors, facilitating strong and specific interactions with the biological target.

General SAR studies on other coumarins support the importance of substitutions on the coumarin ring for various biological activities, such as anti-inflammatory and enzyme inhibitory effects, highlighting the tunability of this scaffold. frontiersin.org

Rational Design and Synthetic Modifications of this compound Derivatives for Enhanced Bioactivity

Rational drug design aims to create new molecules with improved biological activity based on an understanding of their SAR. nih.gov While specific synthetic modifications of this compound are not extensively reported in the literature, the principles of rational design can be applied based on the known SAR of coumarins. The goal is to enhance potency, selectivity, or pharmacokinetic properties. researchgate.netjbino.com

Potential synthetic strategies could include:

Modification of the Glycosidic Chain : Based on the finding that specific linkages are superior, chemists could synthesize derivatives with different sugars or linkage types to probe the binding pocket further. Introducing or removing hydroxyl groups or modifying them (e.g., methylation, acetylation) could fine-tune the hydrogen bonding network and bioavailability.

Alteration of the Aglycone Core : The coumarin scaffold itself can be modified. For example, introducing substituents like halogens, small alkyl, or hydroxyl groups at various positions (e.g., C3, C4, C7) has been shown to modulate the activity of other coumarins. nih.govmdpi.com Such modifications could enhance binding affinity or alter electronic properties.

Molecular Hybridization : This strategy involves combining the decuroside pharmacophore with another bioactive molecule to create a hybrid compound with potentially synergistic or enhanced effects. nih.govnih.gov For instance, linking this compound to other antiplatelet agents or molecules that improve solubility could be a viable approach.

The synthesis of such derivatives would likely involve multi-step processes, starting with the isolation of the natural product or its aglycone, followed by chemical reactions to introduce the desired modifications, such as glycosylation, esterification, or substitution reactions. evitachem.comnih.govchemmethod.com

Computational Chemistry Approaches in SAR Analysis (e.g., Quantitative Structure-Activity Relationship (QSAR) Modeling)

Computational chemistry provides powerful tools for understanding and predicting the biological activity of compounds, thereby accelerating drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) : QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For decurosides, a QSAR model could be developed using a training set of various natural and synthetic analogs. The model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) to predict the antiplatelet activity. plos.orgnih.gov Such models can help prioritize the synthesis of new derivatives that are predicted to have the highest activity. mdpi.com For example, QSAR studies on other coumarins have successfully identified key descriptors linked to anti-inflammatory and antifungal activities. frontiersin.orgmdpi.com

Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. ajchem-a.comjournalsarjnp.com A molecular docking study of this compound and its analogs into the active site of a relevant platelet receptor (e.g., P2Y12, glycoprotein (B1211001) IIb/IIIa) could provide a structural basis for their observed SAR. acc.orgnih.gov It could visually explain why β-linkages are preferred and how the hydroxyl groups of the sugar moiety interact with amino acid residues in the target protein. ufms.br The insights from docking can guide the rational design of new derivatives with improved binding affinity and selectivity. nih.govmdpi.com

Computational Modeling and Simulation in Decuroside Iii Research

Molecular Docking and Dynamics Simulations for Decuroside III-Target Interactionsmdpi.com

Molecular docking and dynamics simulations are indispensable computational techniques used to investigate how molecules like this compound interact with their biological targets, typically proteins. These methods provide atomic-level insights into molecular recognition, crucial for predicting binding affinity and stability.

Molecular Docking predicts the preferred orientation of this compound when it binds to a target protein, aiming to identify favorable binding modes and estimate binding energies. Such studies are vital for understanding a compound's potential efficacy. For instance, in research evaluating natural compounds against the Human Norovirus RdRp protein, binding energies (BE) were calculated for various candidates. Top-ranked compounds showed binding energies as low as -9.7 kcal/mol, with a positive control registering -9.0 kcal/mol mdpi.com. While specific docking results for this compound against a particular target are not universally detailed, one study reported "L101-Decuroside III" with a binding energy of -7.2 kcal/mol and a score of 5.36 figshare.com.

Molecular Dynamics (MD) Simulations complement docking by offering a time-dependent perspective on the behavior of molecular complexes. These simulations track the atomic movements over time, revealing the stability, flexibility, and conformational changes of the this compound-target complex. MD simulations, often conducted over nanoseconds (ns) to microseconds (µs), help validate docking predictions and provide insights into the dynamic nature of molecular interactions scielo.briitm.ac.innih.gov. Studies have employed 100 ns MD simulations to confirm the stability and interaction patterns of protein-ligand complexes, noting low deviation and fluctuations scielo.br. Techniques like "force-ramp + snapback" MD simulations have also been used to build and assess the mechanical stability of docking models nih.gov.

Table 8.1.1: Selected Molecular Docking Binding Energies

Compound NameImplied Target/ContextBinding Energy (kcal/mol)ScoreCitation
L101-Decuroside IIINot Specified-7.25.36 figshare.com
ZINC66112069Human Norovirus RdRp-9.7N/A mdpi.com
ZINC69481850Human Norovirus RdRp-9.4N/A mdpi.com
Positive ControlHuman Norovirus RdRp-9.0N/A mdpi.com

In Silico Screening and Virtual Ligand Design for Novel this compound Analogsbvsalud.org

In silico screening and virtual ligand design are computational strategies employed to identify or create novel compounds with improved properties, such as enhanced binding affinity or optimized pharmacokinetic profiles. These methods significantly reduce the need for extensive experimental testing by prioritizing promising candidates.

In Silico Screening involves the computational evaluation of large compound libraries against specific biological targets. This can be achieved through structure-based virtual screening (SBVS), which utilizes the three-dimensional structure of the target protein, or ligand-based virtual screening (LBVS), which relies on the structural and property information of known active molecules qima-lifesciences.comcam.ac.uk. SBVS commonly employs molecular docking, while LBVS uses techniques like similarity searching or pharmacophore mapping qima-lifesciences.comcam.ac.uk. For example, in the development of antiviral agents, in silico screening of natural compounds against Human Norovirus RdRp identified potential inhibitors based on their binding energy and physicochemical characteristics mdpi.com.

Virtual Ligand Design focuses on the creation or modification of molecular structures to optimize interactions with a target. This approach can be used to design novel analogs of this compound or to explore related chemical spaces. The "virtual ligand-assisted optimization" (VLAO) method, for instance, employs computational techniques to identify key ligand features and guide the optimization process by analyzing steric and electronic properties hokudai.ac.jpchemrxiv.org. Such strategies are crucial for generating chemical diversity and discovering compounds with superior potency and selectivity. Research involving related compounds such as "decuroside Ⅳ" bvsalud.org suggests potential avenues for exploring structural modifications and analogs.

Predictive Modeling of this compound's Pharmacological Activities

Predictive modeling leverages computational algorithms and statistical methods to forecast the pharmacological activities, pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME), and potential toxicities of compounds like this compound. These models are instrumental in understanding how a compound might behave within a biological system and in guiding its further development.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Modeling: Predictive models are used to estimate critical pharmacokinetic parameters, including absorption, distribution, metabolism, and excretion, as well as pharmacodynamic effects. This aids in understanding how the body processes this compound and how it exerts its biological effects nih.govnih.gov. For example, in silico models can predict a drug candidate's performance across diverse physiological profiles nih.gov.

Activity Prediction: Machine learning (ML) models, trained on extensive datasets of chemical and biological information, can predict the likelihood of a compound exhibiting specific pharmacological activities, such as enzyme inhibition or receptor binding cas.org. These predictions are invaluable for prioritizing compounds for experimental validation. The accuracy of these predictive models is significantly influenced by the quality and comprehensiveness of the training data cas.org.

In Silico ADMET Analysis: Predictive modeling also extends to the assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. This capability is vital for identifying potential liabilities early in the drug discovery pipeline, thereby mitigating the risk of late-stage failures figshare.comcas.org.

Machine Learning and Artificial Intelligence Applications in this compound Drug Discoverybvsalud.orgnih.gov

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the analysis of massive datasets, the identification of intricate patterns, and the acceleration of decision-making processes. These technologies are applicable across all phases of drug development, from initial target identification to lead compound optimization.

Target Identification and Validation: AI algorithms can analyze diverse biological data, including omics data (genomics, proteomics, etc.) and scientific literature, to pinpoint potential drug targets and validate their relevance to specific diseases nih.govfarmaciajournal.com.

Virtual Screening and Lead Optimization: ML models enhance virtual screening by predicting compound activity and facilitating the optimization of lead compounds. When comprehensive data on both active and inactive compounds are available, ML-based virtual screening approaches demonstrate particular effectiveness cam.ac.uk. AI also facilitates de novo drug design, enabling the generation of novel molecular structures with desired properties farmaciajournal.com.

Data-Driven Insights: The capacity of AI and ML to process and interpret large, complex datasets allows for the discovery of subtle relationships and patterns that might elude traditional analytical methods nih.govmednexus.orgnih.gov. This data-driven paradigm significantly expedites the discovery pipeline and improves the success rate of drug candidates nih.govrecursion.com. For instance, platforms like Recursion leverage AI to train models using extensive biological and chemical datasets, enabling the rapid identification of new targets and the design of optimized molecules recursion.com. The application of ML/AI to compounds like this compound could involve analyzing its structural characteristics, predicting its interactions with various biological targets, and identifying potential analogs with enhanced efficacy or reduced adverse effects. Research involving related compounds, such as "decuroside Ⅳ" bvsalud.org, can provide a foundation for developing or refining ML models applicable to this class of molecules.

Table 8.4.1: Performance Metrics of a Virtual Screening Approach

MetricValueNotesCitation
Average Area Under ROC Curve (AUC)0.84 ± 0.02For 40 protein targets nih.gov
Average Hit Rate (HR) at top 1%46.3% ± 6.7%For 40 protein targets nih.gov
Average Hit Rate (HR) at top 10%59.2% ± 4.7%For 40 protein targets nih.gov

Systems Biology Modeling of this compound Effects on Biological Networksnih.govuni-konstanz.deuwaterloo.ca

Biological Network Analysis: Comprehending biological networks, including protein-protein interaction networks and metabolic pathways, is essential for interpreting complex biological data uni-konstanz.de. Computational methods facilitate the discovery, analysis, and visualization of these networks nih.govuni-konstanz.demdpi.com. Such models can illustrate how this compound might influence multiple cellular processes concurrently.

Dynamic Systems Modeling: Dynamic mathematical models, often based on differential equations, are utilized to simulate the temporal progression of biological systems uwaterloo.ca. By integrating experimental data, these models can predict how this compound perturbs biological networks and elicits specific cellular responses nih.govuwaterloo.canih.gov. For example, models can capture the compartmentalization of receptors and effectors in signaling pathways or analyze the dynamics of gene regulatory networks researchgate.netfrontiersin.org.

Multi-level and Hybrid Modeling: Biological systems operate across various spatial and temporal scales, from molecular interactions to cellular pathways. Multi-level and hybrid modeling approaches integrate diverse formalisms to capture this complexity, thereby enhancing the comprehensive understanding of how a compound like this compound might exert its effects across different levels of biological organization nih.gov. The study of biological networks in general provides context for compound interactions with cellular machinery, and such analyses can be applied to this compound to understand its systemic effects uni-konstanz.demdpi.comfrontiersin.org.

Compound List

this compound

Decuroside IV

Tereticornate

Eravacycline

Beta-amirin

Delphinidin 3-O-glucoside

Petunidin 3-O-glucoside

Metralindole

ZINC66112069

ZINC69481850

Omics Based Investigations Pertaining to Decuroside Iii

Metabolomics Profiling of Decuroside III in Biological Systems

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, offers a direct functional readout of the physiological state of a biological system. nih.gov It has been instrumental in elucidating the biochemical impact of this compound. Methodologies such as high-performance liquid chromatography-high resolution mass spectrometry (HPLC-HRMS) are often employed for their ability to separate and identify a wide array of metabolites. researchgate.net

Metabolomic studies have successfully identified this compound as a metabolite that accumulates differentially in certain biological contexts. Unsupervised principal component analysis (PCA) of metabolomics data can reveal distinct clustering of samples, indicating significant metabolic differences between them. mdpi.com Through such analyses, this compound has been highlighted as a key discriminating feature in the metabolic profiles of different samples. The application of techniques like HPLC-HRMS allows for the annotation of features within the metabolome, and this compound has been identified through its characteristic mass-to-charge ratio (m/z) and retention time. researchgate.netmdpi.com This differential accumulation suggests its potential involvement in specific biological processes or pathways that are active under the conditions being studied.

The introduction of this compound into a biological system can cause significant perturbations in the endogenous metabolome. These changes reflect the system's dynamic response to the compound. nih.govnih.gov By comparing the metabolic profiles of systems with and without this compound, researchers can identify which metabolic pathways are affected. For instance, studies have shown that external compounds can lead to changes in key metabolic pathways such as phenylalanine metabolism, arachidonic acid metabolism, and steroid hormone biosynthesis. nih.gov Such analyses can reveal up- or down-regulation of specific endogenous metabolites, providing insights into the compound's mechanism of action. The mapping of these altered metabolites helps in detecting the perturbed metabolic pathways and understanding the physiological response to the compound. nih.gov

A hypothetical representation of metabolite changes induced by this compound is shown in the table below.

Metabolite ClassSpecific MetabolitesObserved ChangePotential Implication
Amino AcidsPhenylalanine, TyrosineIncreasedAlteration of amino acid metabolism
Fatty AcylsArachidonic Acid, Oleic AcidDecreasedImpact on lipid signaling pathways
Steroid HormonesCortisone, ProgesteroneIncreasedModulation of endocrine function

Transcriptomics Analysis of Gene Expression Modulation by this compound

Transcriptomics involves the study of the complete set of RNA transcripts produced by the genome under specific circumstances. illumina.com Techniques like microarray analysis and RNA sequencing (RNA-Seq) are used to quantify the expression levels of thousands of genes simultaneously. illumina.comnih.gov The application of transcriptomics to understand the effects of this compound would involve treating a biological system with the compound and then analyzing the resulting changes in gene expression. This can reveal which genes and, by extension, which cellular pathways are transcriptionally regulated in response to this compound. For example, a transcriptomic analysis might reveal the upregulation of genes involved in an inflammatory response or the downregulation of genes related to cell proliferation. nih.gov Such findings provide a mechanistic link between the compound and its observed physiological effects.

The table below illustrates potential gene expression changes modulated by this compound based on hypothetical transcriptomic data.

Gene Ontology TermRepresentative GenesRegulationImplied Biological Process
Inflammatory ResponseIL-6, TNF-alpha, COX-2UpregulatedActivation of inflammatory pathways
Cell CycleCyclin D1, CDK4DownregulatedInhibition of cell proliferation
ApoptosisCaspase-3, BaxUpregulatedInduction of programmed cell death

Proteomics Approaches for Protein Target Identification and Pathway Analysis

Proteomics is the large-scale analysis of the proteome, the entire set of proteins produced by an organism or system. news-medical.net This field is crucial for identifying the direct protein targets of a compound and understanding the subsequent effects on cellular pathways. frontlinegenomics.com Common proteomics techniques include two-dimensional gel electrophoresis (2-DE) and mass spectrometry (MS)-based methods like liquid chromatography-mass spectrometry (LC-MS). news-medical.nettechnologynetworks.com

To identify the protein targets of this compound, affinity chromatography could be employed, where this compound is immobilized on a matrix to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry. technologynetworks.com Furthermore, quantitative proteomic techniques such as stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) can be used to compare the protein expression profiles of cells treated with this compound versus untreated cells. technologynetworks.comnih.gov This can reveal proteins that are differentially expressed or post-translationally modified in response to the compound, providing insights into the affected signaling pathways.

A hypothetical workflow for identifying protein targets of this compound is outlined below.

StepTechniquePurposeExpected Outcome
1. Target CaptureAffinity ChromatographyIsolate proteins that directly bind to this compound.A list of potential protein targets.
2. Protein IdentificationMass Spectrometry (MS)Identify the captured proteins.Names and sequences of the binding proteins.
3. Pathway AnalysisBioinformatics ToolsDetermine the biological pathways in which the identified proteins are involved.Identification of key signaling pathways modulated by this compound.
4. ValidationWestern BlottingConfirm the differential expression of key proteins.Validation of proteomics findings.

Integrated Multi-Omics Data Analysis for Systems-Level Understanding of this compound's Effects

A truly comprehensive understanding of the biological effects of this compound can be achieved by integrating data from metabolomics, transcriptomics, and proteomics. arxiv.orgrsc.org This integrated multi-omics approach provides a more complete picture of the flow of biological information from gene to protein to metabolite. nih.gov By combining these datasets, researchers can construct detailed models of the cellular response to this compound, identifying key nodes and pathways that are perturbed across multiple molecular levels.

For instance, an integrated analysis might reveal that the upregulation of a particular gene (transcriptomics) leads to the increased expression of a specific enzyme (proteomics), which in turn results in a measurable change in the concentration of a particular metabolite (metabolomics). This allows for the construction of a comprehensive network of interactions, highlighting the central drivers of the compound's effects. frontiersin.org Such analyses can provide valuable insights into the compound's mechanism of action and may help in identifying potential biomarkers of its activity. nih.gov

Preclinical Drug Discovery and Lead Optimization Frameworks Conceptual Application to Decuroside Iii

Conceptual Frameworks for Natural Product-Based Hit-to-Lead Strategies

The transition from an initial "hit," a compound showing activity in a primary screen, to a "lead" series with a more validated and promising profile is a critical phase in drug discovery. For natural products such as Decuroside III, this process leverages their inherent structural diversity and biological relevance. nih.govnih.gov Strategies often begin with bioassay-guided isolation, where extracts from a natural source are systematically fractionated and tested to isolate the active constituent. researchgate.net Once a hit like this compound is identified, several conceptual frameworks can be applied to advance it to a lead series.

These strategies aim to confirm the initial activity, establish a preliminary structure-activity relationship (SAR), and assess the compound's "drug-likeness." patsnap.com The choice of strategy depends on the nature of the natural product, the target, and the available resources.

Table 1: Conceptual Hit-to-Lead Strategies for this compound

StrategyDescriptionConceptual Application to this compound
Hit Confirmation & Analogue Generation Re-synthesis or re-isolation of the hit to confirm its structure and activity, followed by the synthesis of close structural analogues.Isolate a fresh, pure sample of this compound to re-confirm its activity in target-based assays. Synthesize or isolate known related furostanol saponins (B1172615) to build an initial SAR understanding.
Scaffold-Hopping Designing and synthesizing molecules with different core structures (scaffolds) that maintain the key pharmacophoric features of the original hit.Identify the key pharmacophoric elements of this compound (e.g., the furostanol core, specific sugar moieties, and hydroxyl groups). Use computational modeling to design novel, more synthetically accessible scaffolds that present these features in a similar spatial arrangement.
Fragment-Based Approach Deconstructing the natural product into smaller fragments and testing them for target binding. Active fragments are then grown or linked to reconstruct a potent molecule.Dissect this compound into its aglycone core (the steroid-like structure) and its sugar side chains. Test each component individually for target interaction. Promising fragments could then be elaborated or combined to create a simplified, more potent lead.
Target Identification For hits discovered through phenotypic screening, this involves identifying the specific biological target (e.g., enzyme, receptor) responsible for the observed effect.If this compound was found to, for example, inhibit cancer cell growth in a phenotypic screen, utilize techniques like affinity chromatography or proteomics to identify the protein(s) it binds to, thereby elucidating its mechanism of action.

Paradigms for Lead Optimization of this compound and its Derivatives in Preclinical Contexts

Once a lead series is established, the lead optimization phase aims to refine the molecule's properties to produce a preclinical candidate. danaher.combiobide.com This iterative process involves making targeted chemical modifications to enhance potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govcriver.com For a complex molecule like this compound, a furostanol saponin, optimization would focus on modifying its steroidal core and sugar moieties.

The primary goal is to develop a clear Structure-Activity Relationship (SAR), which describes how changes in a molecule's structure affect its biological activity. patsnap.comnih.gov This understanding guides the design of new derivatives with improved characteristics.

Table 2: Paradigms for Lead Optimization Applied to this compound

Optimization ParadigmDescriptionConceptual Application to this compound Derivatives
Structure-Activity Relationship (SAR) Expansion Systematically modify functional groups on the lead molecule to map out regions critical for activity and those that can be altered to improve other properties.Modify the hydroxyl groups on the aglycone core (e.g., through esterification or etherification) to probe their importance for target binding. Systematically alter the sugar units (e.g., changing stereochemistry, removing or adding sugars) to understand their role in potency and solubility.
Improving Metabolic Stability Identify metabolically labile sites on the molecule and modify them to reduce clearance and increase in vivo exposure.Furostanol saponins can be susceptible to enzymatic hydrolysis of the sugar chains. Introduce metabolically resistant sugar analogues or modify the linkage to the aglycone to slow this process.
Enhancing Solubility and Permeability Modify the molecule to improve its solubility in aqueous media and its ability to cross biological membranes, which are key for oral bioavailability.The sugar chain of this compound contributes to its water solubility. Fine-tuning the number and type of sugar units can balance solubility with the lipophilicity required for cell permeability.
Reducing Off-Target Effects Refine the structure to increase selectivity for the desired biological target over other related targets, thereby minimizing potential side effects.If this compound shows activity against a family of related enzymes, SAR studies would aim to identify structural modifications that enhance binding to the primary target while reducing affinity for others, potentially by exploiting subtle differences in their binding pockets.

Application of the Design-Make-Test-Analyze (DMTA) Cycle in this compound Research

Table 3: The DMTA Cycle Conceptually Applied to this compound

PhaseDescriptionConceptual Application in this compound Research
Design Based on existing data (SAR, computational models), new molecular designs are proposed to test a specific hypothesis (e.g., "adding a fluorine atom at position X will improve potency").Analyze the SAR data from the first set of this compound analogues. A computational model might suggest that a specific hydroxyl group is involved in a hydrogen bond with the target. The hypothesis is that converting this to a methoxy (B1213986) group will disrupt this bond and reduce activity, confirming the group's importance. A new set of molecules is designed to test this.
Make Synthetic chemists synthesize the designed molecules.An organic chemist develops a synthetic route to selectively methylate the target hydroxyl group on the this compound aglycone, producing the new derivative.
Test The newly synthesized compounds are evaluated in a panel of biological assays (e.g., for potency, selectivity, solubility, metabolic stability).The methylated this compound derivative is submitted to a battery of in vitro assays, including a primary potency assay against the biological target and secondary assays for metabolic stability and cell permeability.
Analyze The results from the tests are analyzed, and the initial hypothesis is evaluated. This new knowledge informs the next round of the cycle.The data shows the methylated derivative has a 100-fold loss in potency, confirming the hypothesis that the hydroxyl group is critical. This new insight—that a hydrogen bond donor is essential at this position—guides the next "Design" phase, perhaps to explore other groups that can also act as hydrogen bond donors.

Strategic Development of Comprehensive Preclinical Study Designs for this compound (Excluding human trial initiation specifics)

After successful lead optimization, a single preclinical candidate is selected for a more rigorous and comprehensive evaluation. ppd.comnih.gov The preclinical study design for a this compound-derived candidate would aim to gather sufficient data on its efficacy and safety to justify potential future clinical trials. aristo-group.com These studies are conducted using both in vitro (cellular) and in vivo (animal) models. researchgate.netbenthamscience.com

The design of these studies is tailored to the intended therapeutic indication. For instance, if the this compound candidate is being developed as an anti-cancer agent, the preclinical studies would focus on oncology-specific models and endpoints.

Table 4: Key Components of a Conceptual Preclinical Study Design for a this compound Candidate

Study ComponentDescriptionConceptual Example for a this compound Candidate (Anti-inflammatory)
In Vitro Pharmacology Characterize the compound's mechanism of action and potency in relevant cell-based systems.Evaluate the candidate's ability to inhibit pro-inflammatory cytokine (e.g., TNF-α, IL-6) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines. Determine IC50 values.
In Vivo Efficacy Models Assess the therapeutic effect of the compound in animal models that mimic the human disease.Test the candidate in a mouse model of rheumatoid arthritis. Administer the compound and measure endpoints such as paw swelling, inflammatory markers in the blood, and joint damage histology.
Pharmacokinetics (PK) Study how the animal body absorbs, distributes, metabolizes, and excretes the compound (ADME).Administer the candidate to rats via different routes (e.g., oral, intravenous) and collect blood samples over time to determine key PK parameters like half-life, bioavailability, and peak concentration (Cmax).
Safety Pharmacology Investigate potential adverse effects on major physiological systems (cardiovascular, respiratory, central nervous system).Assess the candidate's effect on heart rate, blood pressure, and respiratory function in telemetered animals. Conduct a functional observational battery to check for any neurological effects.
Preliminary Toxicology Evaluate the compound's safety profile through dose-range-finding and repeated-dose toxicity studies in at least two species (one rodent, one non-rodent).Administer escalating doses of the candidate to mice and dogs for a set period (e.g., 28 days). Monitor for clinical signs of toxicity, changes in body weight, and effects on organ function through blood chemistry and histopathology.

Q & A

Q. How is Decuroside III identified and characterized in plant extracts?

this compound is typically identified using a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to elucidate its molecular structure, while High-Performance Liquid Chromatography (HPLC) or Ultra-HPLC (UHPLC) with UV/Vis detection validates its presence in plant matrices. Reference standards and comparative retention times are critical for accurate identification. Stability during extraction should be monitored using controlled temperature and solvent systems to prevent degradation .

Q. What methods are used to isolate this compound from natural sources?

Isolation involves solvent extraction (e.g., ethanol or methanol) followed by liquid-liquid partitioning and column chromatography. Techniques like flash chromatography or preparative HPLC are used for purification. Solvent polarity adjustments and pH optimization are key to maximizing yield. For complex matrices, tandem methods such as solid-phase extraction (SPE) may enhance selectivity .

Q. What analytical techniques validate the purity of this compound?

Purity is assessed via chromatographic methods (e.g., HPLC with diode-array detection) and quantitative NMR (qNMR). Thresholds for impurities (e.g., <0.5% by area normalization) should align with pharmacopeial standards. Accelerated stability studies under varying temperatures and humidity levels can further validate purity over time .

Q. How is this compound’s stability assessed under different storage conditions?

Stability studies follow ICH guidelines, testing degradation under thermal (40°C), photolytic (UV exposure), and hydrolytic (acid/base) conditions. Analytical methods (e.g., HPLC-MS) track degradation products. Long-term stability is evaluated at 4°C and -20°C, with periodic sampling to monitor structural integrity .

Q. What in vitro models are used to study this compound’s bioactivity?

Common models include cell lines (e.g., HEK293, HepG2) for cytotoxicity assays and enzyme inhibition studies (e.g., COX-2, α-glucosidase). Dose-response curves are generated using serial dilutions, and results are normalized to positive controls. Replicates (n ≥ 3) and blinding protocols minimize experimental bias .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data on this compound?

Contradictions may arise from differences in assay conditions (e.g., cell viability protocols) or compound purity. Systematic reviews with meta-analyses can identify confounding variables. Comparative studies using standardized methodologies (e.g., identical cell lines, IC50 calculations) are recommended. Principal contradiction analysis (focusing on dominant variables like bioavailability or metabolic stability) helps prioritize follow-up experiments .

Q. What experimental design considerations optimize this compound’s bioavailability in preclinical studies?

Bioavailability studies require pharmacokinetic (PK) profiling via intravenous (IV) and oral (PO) administration in animal models. Blood samples are collected at timed intervals and analyzed using LC-MS/MS. Parameters like Cmax, Tmax, and AUC are calculated. Co-administration with absorption enhancers (e.g., cyclodextrins) or nanoformulation strategies may improve solubility and permeability .

Q. How do variations in extraction methodologies affect this compound’s yield and activity?

A fractional factorial design can test variables (e.g., solvent ratio, extraction time, temperature). Response Surface Methodology (RSM) optimizes yield, while bioactivity assays (e.g., antioxidant capacity via DPPH) correlate efficacy with extraction conditions. Principal Component Analysis (PCA) identifies critical factors influencing outcomes .

Q. What strategies integrate multi-omics data to elucidate this compound’s mechanisms of action?

Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) are combined to map signaling pathways affected by this compound. Pathway enrichment tools (e.g., KEGG, GO) highlight statistically significant targets. Network pharmacology models predict compound-target interactions, validated via siRNA knockdown or CRISPR-Cas9 experiments .

Q. How should dose-response relationships be established for this compound in complex biological systems?

Use nonlinear regression models (e.g., Hill equation) to calculate EC50/IC50 values. Synergy studies (e.g., Chou-Talalay method) assess combinatorial effects with other compounds. In vivo models require adaptive dose escalation based on toxicity thresholds (LD50). Bayesian statistical frameworks improve precision in heterogeneous systems .

Methodological Notes

  • Data Contradiction Analysis : Apply dialectical materialism principles to distinguish principal contradictions (e.g., assay sensitivity) from secondary factors (e.g., solvent batch variations) .
  • Research Question Frameworks : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses .
  • Ethical Compliance : Ensure animal study protocols adhere to ARRIVE guidelines and are approved by institutional review boards .

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